molecular formula C17H16N2O5S2 B6469727 3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 2640895-51-6

3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6469727
CAS No.: 2640895-51-6
M. Wt: 392.5 g/mol
InChI Key: GMBOWKPDKYWGOL-UHFFFAOYSA-N
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Description

3-Phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a 1-oxa-3,8-diazaspiro[4.5]decane core. The compound features a phenyl group at position 3 and a thiophene-2-sulfonyl moiety at position 6. This structural framework is associated with diverse pharmacological activities, including muscarinic agonism and 5-HT2A receptor antagonism, as observed in related spirooxazolidine-2,4-diones . The spiro[4.5]decane skeleton is a validated template for central nervous system (CNS)-targeted agents, with modifications at the 3- and 8-positions critically influencing receptor selectivity and potency .

Properties

IUPAC Name

3-phenyl-8-thiophen-2-ylsulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c20-15-17(24-16(21)19(15)13-5-2-1-3-6-13)8-10-18(11-9-17)26(22,23)14-7-4-12-25-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBOWKPDKYWGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the phenyl and thiophene sulfonyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The phenyl and thiophene sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological and physicochemical properties of spirohydantoins are highly dependent on substituent variations. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Spirohydantoin Derivatives
Compound Name Substituents (Position) Key Activity/Properties Reference
Target Compound 3-Ph, 8-(thiophene-2-sulfonyl) Potential muscarinic/5-HT2A modulation
3-Ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione (5a) 3-Et, 8-Me M1 muscarinic agonist (antidementia); 100x selective over hypothermic effects
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) 3-(piperazinylpropyl), 8-Ph 5-HT2A antagonist (IC50 = 27.3 μM); antiplatelet activity surpassing sarpogrelate
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1-Me, 8-Ph Structural simplicity; likely reduced polarity due to methyl substitution
8-(Diphenylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one 8-(Diphenylmethyl) Increased lipophilicity; potential CNS penetration
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-Bn, triaza core Enhanced basicity from additional nitrogen; uncharacterized activity

Pharmacological Profiles

  • Muscarinic Agonism : Compound 5a (3-Et, 8-Me) demonstrated exceptional selectivity for M1 receptors, with antiamnesic effects at doses 100-fold lower than those inducing adverse effects. This highlights the importance of small alkyl groups at positions 3 and 8 for muscarinic specificity . In contrast, the target compound’s bulkier thiophene-2-sulfonyl group may reduce receptor affinity but improve metabolic stability.
  • 5-HT2A Antagonism : Compound 13 (8-Ph, 3-piperazinylpropyl) exhibited potent antiplatelet activity via 5-HT2A blockade, suggesting that extended alkyl-piperazine substituents enhance receptor engagement. The target compound’s sulfonyl group could mimic the electronic effects of piperazine, warranting further evaluation .
  • The thiophene-2-sulfonyl group in the target compound introduces moderate polarity, balancing solubility and membrane permeability.

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